Product packaging for 4-Cyano-2-methyloxazole-5-sulfonamide(Cat. No.:CAS No. 193211-88-0)

4-Cyano-2-methyloxazole-5-sulfonamide

Cat. No.: B573895
CAS No.: 193211-88-0
M. Wt: 187.173
InChI Key: VVQFVVXEJOQZLB-UHFFFAOYSA-N
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Description

4-Cyano-2-methyloxazole-5-sulfonamide is a specialized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a synthetically versatile oxazole core, functionalized with both an electron-withdrawing cyano group and a sulfonamide moiety. The sulfonamide group is a privileged pharmacophore in drug design, known to contribute to the bioactivity of numerous therapeutic agents by enabling key molecular interactions with biological targets . As a result, this compound serves as a valuable precursor for the development of novel molecules with potential pharmacological activities. Researchers can leverage this compound in various exploratory pathways. Its structural features make it a promising scaffold for designing enzyme inhibitors. Sulfonamide derivatives are extensively investigated for their antibacterial properties, often acting as competitive inhibitors of dihydropteroate synthetase (DHPS) in the bacterial folate synthesis pathway . Beyond antimicrobial applications, sulfonamide-containing compounds demonstrate a broad spectrum of biological activities, including antiviral , anticancer through mechanisms such as VEGFR-2 inhibition , and antioxidant effects . The integration of the sulfonamide group with nitrogen-containing heterocycles like oxazole is a recognized strategy to enhance biological activity and diversify the spectrum of action . Furthermore, the reactive cyano and sulfonamide groups provide handles for further chemical modification, allowing for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies and the creation of compound libraries for high-throughput screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O3S B573895 4-Cyano-2-methyloxazole-5-sulfonamide CAS No. 193211-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193211-88-0

Molecular Formula

C5H5N3O3S

Molecular Weight

187.173

IUPAC Name

4-cyano-2-methyl-1,3-oxazole-5-sulfonamide

InChI

InChI=1S/C5H5N3O3S/c1-3-8-4(2-6)5(11-3)12(7,9)10/h1H3,(H2,7,9,10)

InChI Key

VVQFVVXEJOQZLB-UHFFFAOYSA-N

SMILES

CC1=NC(=C(O1)S(=O)(=O)N)C#N

Synonyms

5-Oxazolesulfonamide,4-cyano-2-methyl-(9CI)

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Molecular Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

While specific ¹H and ¹³C NMR data for 4-Cyano-2-methyloxazole-5-sulfonamide are not publicly available in the retrieved research, the analysis of analogous compounds provides insight into the expected spectral characteristics. For instance, in related N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives, the proton signals are well-resolved, and the carbon skeleton is explicitly detailed by ¹³C NMR spectroscopy. nih.gov For similar sulfonamide structures, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region of the ¹H NMR spectrum. chemspider.com In related 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide analogs, the chemical shifts of the protons and carbons in various substituted moieties have been extensively documented. bioorganica.com.ua There is no fluorine atom in the molecular structure of this compound, therefore ¹⁹F NMR spectroscopy is not applicable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on analogous structures, as specific experimental data was not found in the public domain.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~2.5 ~15-20
NH₂ ~7.0-8.0 (broad singlet) -
C2 - ~160-165
C4 - ~110-115
C5 - ~145-150

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum is crucial for identifying the characteristic functional groups within this compound. Analysis of related sulfonamide compounds reveals key vibrational frequencies. The sulfonamide group (–SO₂NH–) exhibits characteristic asymmetric and symmetric stretching vibrations. chemspider.com In studies of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives, the nitrile (CN) group absorption is consistently observed in the range of 2246–2253 cm⁻¹. bioorganica.com.ua The symmetric and asymmetric vibrations of the SO₂ group are also prominent. bioorganica.com.ua

Table 2: Characteristic FT-IR Absorption Bands for this compound (Note: This table is based on data from analogous compounds.)

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
N-H Stretch (sulfonamide) 3200-3400 chemspider.com
C≡N Stretch (nitrile) 2240-2260 bioorganica.com.ua
C=N Stretch (oxazole) 1630-1690
SO₂ Asymmetric Stretch 1330-1390 bioorganica.com.ua

Mass Spectrometry (ESI-MS, HRMS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry confirms the molecular weight and provides information about the fragmentation of this compound. The monoisotopic mass of the compound is 187.005162 u. chemspider.com High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition through precise mass determination. While specific fragmentation data for this exact compound is not detailed in the provided search results, electrospray ionization (ESI-MS) is a common technique for the analysis of similar sulfonamide derivatives.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₅H₅N₃O₃S chemspider.com
Monoisotopic Mass 187.005162 u chemspider.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound, which serves to confirm its empirical and molecular formula. For novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, elemental analysis is a standard characterization method to verify the purity and stoichiometry of the synthesized compounds. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₅H₅N₃O₃S)

Element Symbol Atomic Mass Number of Atoms Mass Percent (%)
Carbon C 12.01 5 32.08
Hydrogen H 1.01 5 2.69
Nitrogen N 14.01 3 22.45
Oxygen O 16.00 3 25.64

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and details about the crystal packing. While a specific crystal structure for this compound was not found in the provided search results, the crystal structures of several related sulfonamide and oxazole (B20620) derivatives have been determined, illustrating the power of this technique in confirming molecular geometry and intermolecular interactions.

Table 5: List of Compounds Mentioned

Compound Name
This compound
N-(4-cyano-1,3-oxazol-5-yl)sulfonamide

Reactivity, Reaction Mechanisms, and Chemical Transformations

Electronic Properties and Reactivity of the Oxazole (B20620) Ring System

Oxazole is a five-membered heterocyclic compound recognized as aromatic, as it possesses a planar cyclic structure with 6 π-electrons, conforming to Hückel's rule. slideshare.netresearchgate.net However, its aromaticity is considered weaker than that of analogous azoles like thiazole (B1198619) or imidazole. wikipedia.org This reduced aromaticity is partly due to the high electronegativity of the oxygen atom, which is less inclined to share its lone pair of electrons to sustain the aromatic system compared to sulfur in thiazole or a second nitrogen in imidazole. youtube.com

The oxazole ring exhibits distinct site-specific reactivity. Generally, for the parent oxazole ring, electrophilic aromatic substitution is favored at the C5 position, particularly when electron-donating groups are present on the ring. wikipedia.orgtandfonline.com Conversely, nucleophilic substitution is rare but tends to occur at the C2 position, especially if it bears a suitable leaving group. wikipedia.orgtandfonline.com The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.com Consequently, deprotonation with strong bases like organolithium reagents typically occurs at the C2 position. wikipedia.orgpharmaguideline.com

In the case of 4-Cyano-2-methyloxazole-5-sulfonamide, the presence of the strongly electron-withdrawing cyano (-CN) and sulfonamide (-SO₂NH₂) groups at the C4 and C5 positions, respectively, significantly alters this general pattern. These groups decrease the electron density of the oxazole ring, deactivating it towards electrophilic attack. However, they enhance its susceptibility to nucleophilic attack or nucleophilic aromatic substitution. nih.gov The electron-withdrawing nature of the heterocyclic core itself can activate attached groups for nucleophilic substitution or addition reactions. nih.gov

Table 1: General Site-Specific Reactivity of the Oxazole Ring

Ring Position Type of Reagent Typical Reaction Reference
C2 Nucleophiles (with leaving group) Nucleophilic Substitution wikipedia.orgtandfonline.com
Strong Bases (e.g., BuLi) Deprotonation / Metallation wikipedia.orgpharmaguideline.com
C4 - Generally less reactive tandfonline.com
C5 Electrophiles (with activating groups) Electrophilic Substitution slideshare.netwikipedia.orgtandfonline.com
N3 Protons / Alkylating Agents Protonation / N-Alkylation pharmaguideline.com

Chemical Behavior of Cyano and Sulfonamide Functional Groups

The cyano and sulfonamide groups are not merely substituents influencing the ring's reactivity; they possess their own distinct chemical behaviors and can undergo various transformations.

The nitrile (cyano) group is a versatile functional group that serves as a valuable intermediate in organic synthesis. acs.org It is considered an electrophilic moiety and can undergo several key transformations. nih.govacs.org

Key reactions include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or, under milder conditions, a carboxamide. acs.org For instance, the conversion of a 4-carbonitrile oxazole derivative into a 4-carboxamide has been reported. researchgate.net

Cyclocondensation: The nitrile group can participate in cyclization reactions. The reaction of 4-cyano-1,3-oxazole-5-sulfonyl chlorides with amidines leads to the formation of fused heterocyclic systems, specifically 7-amino-1,3-oxazolo[5,4-d]pyrimidines, where the cyano group is incorporated into the new pyrimidine (B1678525) ring. researchgate.net

Reduction: The cyano group can be reduced to a primary amine using various reducing agents.

Addition Reactions: Organometallic reagents can add to the nitrile carbon to form ketones after hydrolysis.

Table 2: Common Chemical Transformations of the Nitrile Group

Reaction Type Reagents Product Reference
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid acs.org
Partial Hydrolysis H₂O₂, OH⁻ Carboxamide acs.orgresearchgate.net
Reduction LiAlH₄ or H₂, catalyst Primary Amine acs.org
Cyclocondensation Amidines Fused Pyrimidine Ring researchgate.net

The sulfonamide functional group is generally considered stable and relatively unreactive. wikipedia.org This stability is a reason why it is often found in pharmaceutical compounds. nih.gov However, it can undergo specific chemical transformations under certain conditions.

Deprotonation: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. wikipedia.orgyoutube.com This deprotonation is the first step in many of its reactions.

Cleavage: The S-N bond can be cleaved under strongly acidic conditions or by using strong reducing agents like sodium in liquid ammonia (B1221849). youtube.comwikipedia.org

Synthesis and Substitution: The most common method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. wikipedia.org In the context of this compound, the precursor would be 4-cyano-2-methyloxazole-5-sulfonyl chloride, which reacts with ammonia. This sulfonyl chloride precursor is also reactive toward other nucleophiles, such as amines and thiols, leading to a variety of sulfonamide and thiosulfonate derivatives. nih.govmdpi.com

Radical Reactions: Modern photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, enabling late-stage functionalization and the formation of new C-S bonds. acs.org

Cyclization: In appropriately structured molecules, the sulfonamide group can participate in intramolecular cyclization reactions to form sultams (cyclic sulfonamides). wikipedia.org

Studies on the hydrolysis of sulfonamides show they are generally stable, especially at neutral to alkaline pH. acs.orgresearchgate.net Their degradation under acidic conditions can be a limiting factor for some applications. researchgate.net

Cycloaddition and Pericyclic Reactions of Oxazole Derivatives

Oxazoles can participate in cycloaddition reactions, behaving as diene components in Diels-Alder reactions. pharmaguideline.com This reactivity is most pronounced across the C2 and C5 positions. The reaction is facilitated by electron-donating substituents on the oxazole ring, which increase the energy of the highest occupied molecular orbital (HOMO), making it more reactive towards dienophiles. nih.govpharmaguideline.com The resulting cycloadducts can then be converted into pyridine (B92270) or furan (B31954) derivatives. wikipedia.orgpharmaguideline.com

Given that this compound is substituted with electron-withdrawing groups, its utility as a diene in a standard Diels-Alder reaction would be diminished. However, such electron-poor systems can potentially act as dienophiles in inverse-electron-demand Diels-Alder reactions.

Furthermore, 1,3-dipolar cycloaddition reactions are a key method for synthesizing the oxazole ring itself, as seen in the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with TosMIC (tosylmethyl isocyanide). nih.gov Hypervalent iodine-mediated oxidative cycloadditions are also employed to synthesize oxazole and isoxazole (B147169) derivatives. researchgate.netnsf.gov

Diels-Alder Reactions for Fused Heterocycle Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of complex cyclic systems. In the context of oxazoles, the heterocycle can act as the diene component, reacting with a dienophile to form bicyclic adducts. These adducts can then undergo further transformations, such as rearrangement or elimination, to yield fused heterocyclic systems. For instance, the reaction of 2,5-dimethylfuran (B142691) with an N-arylmaleimide produces a bicyclic adduct which can be rearranged under acidic conditions to form an isoindoline-1,3-dione. nih.gov

However, this electronic profile may make "this compound" a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the oxazole would act as the dienophile reacting with an electron-rich diene. The presence of the electron-withdrawing groups would lower the energy of the LUMO of the oxazole, facilitating the reaction with the HOMO of an electron-rich diene.

Reactant TypeExpected Reactivity with this compoundRationale
Electron-poor dienophileLowThe electron-withdrawing cyano and sulfonamide groups deactivate the oxazole ring (the diene).
Electron-rich dienePotentially HighThe electron-withdrawing groups lower the LUMO energy of the oxazole (the dienophile), favoring an inverse-electron-demand Diels-Alder reaction.

Photo-Oxidation Pathways and Singlet Oxygen Reactivity of Oxazoles

Oxazoles are known to react with singlet oxygen (¹O₂) via a [4+2] cycloaddition pathway, leading to the formation of unstable bicyclic endoperoxides. researchgate.net This reaction is a form of photo-oxidation, as singlet oxygen is typically generated photochemically. The initial endoperoxide can then rearrange to form various products, often culminating in the formation of a triamide through intermediates like an imino-anhydride. researchgate.netmurdoch.edu.au The rate of this reaction is sensitive to the electronic effects of the substituents on the oxazole ring.

Studies on substituted oxazoles have shown that electron-donating groups tend to increase the rate of reaction with singlet oxygen, while electron-withdrawing groups have a deactivating effect. acs.org For example, peptidic oxazoles with carboxamide substituents, which are electron-withdrawing, exhibit slower photo-oxidation rates. acs.orgnih.govacs.org This is because singlet oxygen is an electrophilic species and reacts more readily with electron-rich systems. acs.org

Given the presence of the strongly electron-withdrawing cyano and sulfonamide groups, "this compound" is expected to be significantly less reactive towards singlet oxygen compared to unsubstituted or alkyl-substituted oxazoles. The deactivating effect of these groups would likely lead to a slower rate of photo-oxidation. The primary reaction pathway is still anticipated to be a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring, followed by rearrangement of the resulting endoperoxide.

Substituent Effect on Oxazole RingReactivity with Singlet OxygenExample
Electron-donatingIncreased2,5-Dimethylfuran
Electron-withdrawingDecreasedPeptidic oxazoles with carboxamide groups acs.orgnih.govacs.org

Regioselectivity, Stereoselectivity, and Mechanistic Insights in Complex Reactions

The regioselectivity and stereoselectivity of reactions involving "this compound" would be governed by the interplay of electronic and steric effects of its substituents.

In a potential Diels-Alder reaction, the regiochemistry would be determined by the electronic matching of the diene and dienophile. In an inverse-electron-demand scenario, the regioselectivity would be controlled by the interaction of the major lobes of the HOMO of the electron-rich diene and the LUMO of the oxazole dienophile. The electron-withdrawing cyano and sulfonamide groups would exert a strong influence on the LUMO coefficients of the oxazole ring, thereby directing the regiochemical outcome of the cycloaddition.

The stereoselectivity of the Diels-Alder reaction, leading to either an exo or endo product, is often governed by secondary orbital interactions. For many reactions involving furans and other five-membered heterocycles, the exo adduct is often the thermodynamically favored product. nih.gov

In the context of photo-oxidation, the reaction with singlet oxygen is a concerted [4+2] cycloaddition, and as such, the stereochemistry of the diene is transferred to the product. The regioselectivity of the initial attack of singlet oxygen is directed to the more electron-rich double bond of the diene. However, in "this compound," the significant deactivation of the ring by the cyano and sulfonamide groups might lead to low reactivity and potentially poor regioselectivity if competing reaction pathways become accessible.

Mechanistically, the presence of the sulfonamide group could also introduce additional complexity. The acidic proton on the sulfonamide could participate in subsequent reaction steps or influence the stability of intermediates through hydrogen bonding.

Reaction TypeControlling Factors for SelectivityPredicted Outcome for this compound
Diels-Alder (Inverse-electron-demand)Frontier Molecular Orbital (FMO) interactionsRegioselectivity dictated by the LUMO of the oxazole.
Photo-oxidation with ¹O₂Electronic density of the double bondsLow reactivity, potential for competing pathways.

Computational Chemistry and Theoretical Investigations of 4 Cyano 2 Methyloxazole 5 Sulfonamide

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. nih.gov This approach is founded on the principle that the energy of a molecule can be determined from its electron density, providing a framework to calculate various molecular properties with a favorable balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Cyano-2-methyloxazole-5-sulfonamide (Calculated at B3LYP/6-311G(d,p) level)
ParameterBond/AngleCalculated Value
Bond Length (Å)C-S1.78
S-N1.65
C≡N1.15
C-O (ring)1.35
Bond Angle (°)O-S-N108.5
C-S-O107.0
C-C-N (cyano)178.5

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the oxazole (B20620) ring and the sulfonamide group, which are electron-rich regions. In contrast, the LUMO is likely to be distributed over the electron-withdrawing cyano group (-C≡N) and the sulfonyl group (-SO₂). researchgate.net The presence of the strongly electron-withdrawing cyano and sulfonyl groups would lower the energy of the LUMO, making the molecule a potential electrophile. DFT calculations can precisely map the electron density of these frontier orbitals and quantify their energy levels.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound
PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)5.4

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

In this compound, the MEP surface would likely show the most negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide's amino group (-NH₂) would exhibit a positive potential, making them susceptible to nucleophilic interaction. nih.govresearchgate.net The area around the sulfur atom would also show a degree of positive potential due to the electron-withdrawing nature of the attached oxygen atoms.

Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

To understand how this compound participates in chemical reactions, it is crucial to identify the transition states of these processes. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point. Computationally, a transition state is characterized by having a single imaginary vibrational frequency. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis traces the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. For instance, in reactions involving the sulfonamide group, such as N-alkylation or N-arylation, IRC analysis can elucidate the step-by-step mechanism of bond formation. researchgate.net

Reactions are typically carried out in a solvent, which can significantly influence their dynamics and outcomes. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For a polar molecule like this compound, the choice of solvent can affect its conformational equilibrium and the energy barriers of its reactions. For example, polar solvents would be expected to stabilize charged intermediates or transition states, potentially accelerating certain reaction pathways. nih.gov Computational studies on related sulfonamides have demonstrated that solvent polarity can alter the regioselectivity of nucleophilic substitution reactions. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For sulfonamide derivatives, including the this compound class, these models are instrumental in drug design and development, offering predictive insights into their behavior.

The foundation of any QSAR/QSPR model lies in the selection and calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For sulfonamide derivatives, a wide array of descriptors are employed to build robust predictive models. researchgate.net These descriptors can be broadly categorized as follows:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching and shape.

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, including atom counts, molecular weight, and the number of specific functional groups.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), which is crucial for absorption, distribution, metabolism, and excretion (ADME) processes. icm.edu.pl Calculated logP values from various computational models are often used to assess the lipophilicity of sulfonamide derivatives. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include energies of frontier molecular orbitals (HOMO and LUMO), dipole moments, and partial atomic charges, which help in understanding electronic aspects of molecular interactions.

The development of a QSAR model involves selecting a training set of molecules with known activities, calculating a pool of relevant descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation. researchgate.net Validation is a critical step to ensure the model's predictive power, often performed using an external test set of compounds not used in the model's creation. researchgate.net For a series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, a specialized QSAR-like analysis known as the COMPARE algorithm was utilized by the National Cancer Institute (NCI). nih.gov This method compares the pattern of cellular growth inhibition of a test compound with those of standard anticancer agents in the NCI-60 cell line screen to identify mechanistic similarities. nih.gov

Table 1: Common Computational Descriptors for Sulfonamide Derivatives

Descriptor CategoryExamplesInformation Encoded
Topological Kappa shape indices, Wiener index, Balaban indexMolecular size, shape, branching, and cyclicity.
Constitutional Molecular Weight, Atom Count, Rotatable BondsBasic molecular composition and flexibility.
Geometrical Molecular Surface Area, Molecular VolumeThree-dimensional size and shape of the molecule.
Physicochemical LogP (octanol-water partition coefficient), Molar RefractivityLipophilicity and polarizability, key for pharmacokinetics.
Quantum Chemical HOMO/LUMO energies, Dipole Moment, Atomic ChargesElectronic structure, reactivity, and intermolecular interactions.

In silico methodologies are pivotal for predicting the chemical reactivity and interaction selectivity of novel compounds like this compound and its analogs, thereby accelerating the drug discovery process. These methods range from broad QSAR models to more specific molecular interaction simulations.

Three-dimensional QSAR (3D-QSAR) and Holographic QSAR (HQSAR) are advanced techniques that have been applied to sulfonamides to gain deeper insights. nih.gov These methods generate models based on the 3D fields surrounding the molecules (e.g., steric and electrostatic fields in CoMFA) or on molecular fragments, providing a more detailed picture of the structural requirements for activity. nih.gov

For the N-(4-cyano-1,3-oxazol-5-yl)sulfonamide series, the COMPARE analysis provided predictive insights into their potential mechanism of action. nih.gov The analysis revealed a moderate positive correlation between the activity profile of specific derivatives and known microtubule-targeting agents like vinblastine (B1199706) and paclitaxel. nih.gov This suggests that the anticancer activity of these oxazole-based sulfonamides may stem from the disruption of microtubule formation, a prediction derived purely from in silico comparison of biological data patterns. nih.gov Such predictions are invaluable for guiding further experimental work to confirm the mechanism and optimize selectivity.

Furthermore, frontier molecular orbital theory is often used to predict reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability. These quantum chemical parameters are frequently calculated for new sulfonamide derivatives to understand their reactivity profiles.

Table 2: In Silico Prediction Methods for Sulfonamide Derivatives

MethodologyPrinciplePredicted Properties
2D-QSAR Correlates 2D structural descriptors with activity.Biological activity (e.g., antibacterial, anticancer). researchgate.net
3D-QSAR (e.g., CoMFA) Uses 3D steric and electrostatic fields to model activity.Structure-activity relationships, guiding modifications for improved potency and selectivity. nih.gov
HQSAR Correlates molecular holograms (fragment counts) with activity.Activity prediction based on the presence of key structural fragments. nih.gov
COMPARE Analysis Compares bio-activity patterns across a cell line panel with known drugs.Prediction of mechanism of action. nih.gov
Frontier Orbital Analysis Examines HOMO and LUMO energies and distributions.Chemical reactivity, stability, and sites for electrophilic/nucleophilic attack.

Molecular Modeling and Docking for Understanding Binding Interactions

Molecular modeling, and specifically molecular docking, is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.rotandfonline.com This technique is extensively used in medicinal chemistry to understand how potential drugs, such as sulfonamide derivatives, interact with their biological targets at a molecular level.

The general process involves placing a ligand (the sulfonamide derivative) into the binding site of a protein receptor and evaluating the interaction energy for different conformations and orientations. The resulting "docking score" provides an estimate of the binding affinity. tandfonline.com Analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. rjb.ro

Numerous studies have employed molecular docking to investigate sulfonamide derivatives against a variety of targets. These include bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS), the classic target for sulfonamide antibiotics, as well as viral proteins and human enzymes like carbonic anhydrases. nih.govnih.govnih.gov For instance, docking studies on novel sulfonamides against the penicillin-binding protein 2X (PBP-2X) have identified key hydrogen bond interactions with amino acid residues like GLY 664 and ARG 426, which are crucial for their antibacterial activity. rjb.ro

In the context of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides, while specific docking studies for this exact scaffold were not detailed in the provided search results, the in silico COMPARE analysis points towards microtubules as a potential target. nih.gov A logical next step in a research program would be to perform molecular docking of these compounds into the colchicine (B1669291) or vinblastine binding sites of tubulin. Such a study would aim to identify a plausible binding mode and the specific amino acid interactions that could explain their predicted microtubule-destabilizing activity. The oxazole motif is present in other known tubulin inhibitors, lending credence to this hypothesis. nih.gov

Table 3: Examples of Molecular Docking Studies on Sulfonamide Derivatives

Sulfonamide Derivative ClassProtein TargetKey Findings/Interactions
Benzene Sulfonamides Penicillin-Binding Protein 2X (PBP-2X)Favorable hydrogen bond interactions with GLY 664, VAL 662, and ARG 426 in the active site. rjb.ro
Cyclic Sulfonamides SARS-CoV-2 Main Protease (Mpro/7JYC)Hydrogen bonding with GLU166 was identified as important for inhibitor activity. nih.gov
Thiophene Sulfonamides Enoyl Acyl Carrier Protein Reductase (InhA)Docking scores ranged from -6 to -12 kcal/mol, indicating significant binding interactions. tandfonline.com
Benzenesulfonamides Dihydropteroate Synthase (DHPS)Competitive inhibition by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov
Triazole-bearing Sulfonamides Carbonic Anhydrase IXHigh binding affinity predicted by S-scores, with key interactions in the receptor's active pockets. nih.gov

Supramolecular Chemistry and Crystal Engineering of Oxazole Sulfonamide Derivatives

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are the principal driving force in the crystal packing of many sulfonamides, creating robust and predictable patterns known as supramolecular synthons. acs.orgacs.org The sulfonamide moiety (–SO₂NH–) is a potent hydrogen-bonding functional group, capable of forming diverse and extended networks that define the crystalline architecture. researchgate.net Molecules containing the sulfonamide group are known to participate in the formation of branched hydrogen bond networks. researchgate.net

The primary hydrogen bond donor in sulfonamides is the amide proton (N–H), while the two sulfonyl oxygen atoms (O=S=O) are strong acceptors. This donor-acceptor pairing leads to highly prevalent N–H···O hydrogen bonds. iucr.org In crystal structures of related sulfonamides, these interactions are a recurring feature, often forming intricate three-dimensional networks. iucr.org

Two of the most common motifs arising from these interactions in secondary sulfonamides are the catemer (chain) and the dimer. acs.org

Catemer Motif: In this arrangement, molecules are linked head-to-tail, forming infinite one-dimensional chains. acs.orgresearchgate.net Analysis of various sulfonamide crystal structures reveals that this is a frequently occurring graph for compounds with a single hydrogen bond. researchgate.net

Dimer Motif: This involves two molecules forming a cyclic, self-contained unit through a pair of N–H···O bonds. acs.org

The preference for one motif over the other can be influenced by subtle changes in the molecular structure or the crystallization conditions, sometimes leading to polymorphism. acs.org The interplay between these motifs and weaker interactions like C–H···O bonds further stabilizes the crystal packing. researchgate.net

Below is a table detailing typical geometric parameters for N–H···O hydrogen bonds found in sulfonamide crystal structures.

Donor (D)Acceptor (A)D···A Distance (Å)D–H···A Angle (°)Motif Type
N–HO=S2.925 - 2.968161 - 172Catemer (Chain)
N–HO=SVariesVariesDimer (Cyclic)
Data derived from representative sulfonamide structures. iucr.orgacs.org

The sulfonamide group is the dominant contributor to hydrogen bonding, with its N–H protons acting as strong donors and its sulfonyl oxygens as effective acceptors. acs.orgnih.gov The amino protons show a significant preference for hydrogen bonding to sulfonyl oxygens. nih.gov This functionality is key to forming the robust dimer and catemer synthons that are foundational to the crystal engineering of these compounds. acs.org

Non-Covalent Interactions and Crystal Packing Architectures

Beyond the dominant hydrogen bonds, the crystal packing of oxazole (B20620) sulfonamides is directed by a suite of other non-covalent forces. These include halogen bonds, π-π stacking, and other weak intermolecular interactions that collectively determine the three-dimensional supramolecular architecture. researchgate.netnih.gov

Halogen bonding is a highly directional non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. In the context of oxazole derivatives, this interaction is of significant interest for crystal engineering. Studies on cocrystals of halogenated compounds with oxazole derivatives reveal a strong proclivity for the formation of halogen bonds. rsc.org

The primary halogen bond acceptor site on the oxazole ring is the nitrogen atom. rsc.org Experimental and computational studies have confirmed that the oxazole nitrogen is a reliable acceptor, participating in halogen bonds in 100% of a series of studied cocrystals with iodoperfluorinated benzenes. rsc.org These I···Noxazole bonds are robust, with relative shortening values comparable to those found in strong iodine-pyridine interactions. rsc.org The oxazole oxygen atom is a considerably less frequent acceptor, participating only when sterically and geometrically favorable. rsc.org

The table below summarizes findings on halogen bonding in oxazole derivatives, demonstrating the preference for the oxazole nitrogen as the acceptor site.

Halogen Bond DonorAcceptor SiteInteractionRelative Shortening
IodoperfluorobenzeneOxazole NitrogenI···NoxazoleUp to 18.7%
IodoperfluorobenzeneOxazole OxygenI···OoxazoleLess Frequent
Data based on a study of oxazole derivatives cocrystallized with iodoperfluorinated benzenes. rsc.org

C–H···O Interactions: These are frequently observed in sulfonamide crystals, where activated C–H donors interact with the potent sulfonyl oxygen acceptors. iucr.orgacs.org

C–H···π Interactions: A C–H bond can act as a donor to the electron cloud of an aromatic ring.

The combination of strong hydrogen bonds, directional halogen bonds, and weaker but significant π-stacking and C–H···X interactions provides a powerful toolkit for the rational design of the crystal structures of oxazole sulfonamide derivatives. acs.org

Co-crystallization and Polymorphism Studies of Sulfonamide Compounds

The ability of sulfonamides to form reliable hydrogen-bonded synthons makes them excellent candidates for co-crystallization and subjects of polymorphism studies. iucr.orgnih.gov These studies are vital for developing new solid forms of active pharmaceutical ingredients with tailored physicochemical properties.

Co-crystallization involves combining a target molecule with a selected "co-former" to create a new, stable crystalline phase where the components are linked by non-covalent interactions. acs.org Sulfonamides have been successfully co-crystallized with a variety of co-formers, including amides, N-oxides, and carboxylic acids. iucr.orgacs.org The predictability of the N–H···O sulfonamide synthon is a key advantage, although the presence of multiple hydrogen bond donors and acceptors can also present challenges in structural control. iucr.org The deliberate assembly of binary and even ternary (three-component) co-crystals has been demonstrated for several sulfonamide drugs, such as acetazolamide (B1664987) and celecoxib. iucr.orgnih.gov

Polymorphism is the phenomenon where a single compound crystallizes in multiple distinct solid-state forms, each with a different internal arrangement of molecules. researchgate.net These different arrangements can arise from variations in hydrogen-bonding patterns (e.g., a switch from a dimer to a catemer motif), molecular conformation, or packing efficiency. acs.orgnih.gov Sulfonamides are a class of compounds known to exhibit polymorphism. researchgate.netnih.gov For instance, sulfamethoxydiazine shows a large variation in its hydrogen-bond pattern between its polymorphic forms. nih.gov Since polymorphs can have different stabilities, dissolution rates, and mechanical properties, identifying and characterizing them is a critical aspect of pharmaceutical development. researchgate.net

Design and Analysis of Supramolecular Synthons

Supramolecular synthons are robust and recurring intermolecular interaction patterns that can be reliably used to build larger molecular assemblies. In the context of oxazole sulfonamides, the primary functional groups available for forming these synthons are the sulfonamide group (-SO₂NH₂), the oxazole ring (with its nitrogen and oxygen atoms), and the cyano group (-C≡N).

The sulfonamide group is a particularly versatile functional group for crystal engineering as it possesses both hydrogen bond donors (the -NH₂) and acceptors (the sulfonyl oxygen atoms). This allows for the formation of a variety of strong and directional hydrogen bonds. Research on related sulfonamide-containing heterocyclic compounds reveals several common supramolecular synthons.

One of the most prevalent synthons involving the sulfonamide group is the sulfonamide dimer , where two sulfonamide groups interact via a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. This dimer is a robust structural unit in many sulfonamide crystal structures.

Another important synthon is the sulfonamide catemer , which involves a chain of sulfonamide molecules linked by single N-H···O hydrogen bonds. This typically results in a C(4) chain motif.

The presence of the oxazole ring and the cyano group introduces additional possibilities for weaker, yet structurally significant, interactions. The nitrogen atom of the cyano group and the nitrogen atom of the oxazole ring can act as hydrogen bond acceptors. For instance, in the crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide, the residues are associated into ribbons by three classical hydrogen bonds. nih.gov Adjacent ribbons are connected by a weak H_methyl···O_sulfonyl hydrogen bond to form a layer structure. nih.gov

The design of supramolecular structures with oxazole sulfonamides often involves co-crystallization with other molecules (coformers) that have complementary functional groups. For example, coformers with strong hydrogen bond donors (like carboxylic acids or phenols) can interact with the sulfonyl oxygens, while coformers with hydrogen bond acceptors (like pyridines or amides) can interact with the sulfonamide N-H donors. The interplay and hierarchy of these possible interactions determine the final supramolecular assembly.

A recent 2024 study on a series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives highlighted their synthesis and characterization, providing a foundation for future crystal engineering studies on this class of compounds. researchgate.netnih.gov While detailed crystal structures were not the focus of this particular study, the synthesized derivatives offer a platform to explore how different substituents on the sulfonamide nitrogen can influence the formation of these synthons. researchgate.netnih.gov

Table 1: Potential Supramolecular Synthons in Oxazole Sulfonamides

Synthon TypeInteracting GroupsTypical Motif
Sulfonamide Dimer-SO₂NH₂···H₂NSO₂-R²₂(8)
Sulfonamide Catemer-SO₂NH₂···SO₂NH₂-C(4)
Sulfonamide-Cyano-SO₂NH₂···N≡C-D or C
Sulfonamide-Oxazole N-SO₂NH₂···N(oxazole)-D or C
C-H···O/N InteractionsC-H···O=S, C-H···N≡CVarious

Host-Guest Chemistry and Sulfonamide-Crown Recognition Units

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The sulfonamide group is an excellent recognition unit for certain host molecules, particularly crown ethers. Crown ethers are macrocyclic polyethers with a central cavity that can bind cations or, in the case of neutral guests, form hydrogen bonds with suitable functional groups.

The N-H protons of the sulfonamide group are sufficiently acidic to form strong hydrogen bonds with the oxygen atoms lining the cavity of a crown ether. The size of the crown ether's cavity and the number of oxygen atoms determine its selectivity for different guests. For example, 18-crown-6, with its six oxygen atoms, is a common host for primary ammonium (B1175870) ions and can also form stable complexes with sulfonamides.

The general principle of a sulfonamide-crown ether recognition unit involves the insertion of the sulfonamide -NH₂ group into the crown ether cavity, where it is anchored by multiple N-H···O hydrogen bonds. The remainder of the oxazole sulfonamide molecule would then be positioned outside the host. This interaction is a well-established motif in supramolecular chemistry. nih.gov

While specific studies on the host-guest chemistry of "4-Cyano-2-methyloxazole-5-sulfonamide" with crown ethers have not been reported, the principles derived from other sulfonamides can be applied. The formation of such a host-guest complex would depend on several factors:

Host-Guest Size/Shape Complementarity: The crown ether must be large enough to accommodate the sulfonamide group.

Solvent: The choice of solvent is critical, as solvent molecules can compete for hydrogen bonding sites on both the host and the guest.

Electronic Effects: The electronic properties of the oxazole ring system can influence the acidity of the sulfonamide protons and thus the strength of the interaction.

These host-guest complexes have potential applications in areas such as sensing, separation, and the design of molecular machines. The ability to encapsulate the sulfonamide end of the molecule could be used to control its solubility or to direct its assembly into more complex supramolecular architectures.

Impact of Substituent Effects on Supramolecular Assembly and Crystal Structure

The substitution pattern on the oxazole ring and on the sulfonamide nitrogen can have a profound impact on the resulting supramolecular assembly and crystal structure. These effects can be broadly categorized as steric and electronic.

Steric Effects:

The size and shape of substituents can dictate which supramolecular synthons are favored or even possible. For instance, introducing a bulky substituent on the sulfonamide nitrogen (transforming the primary sulfonamide -SO₂NH₂ into a secondary sulfonamide -SO₂NHR) can sterically hinder the formation of the common sulfonamide dimer (R²₂(8) motif). In such cases, the less sterically demanding catemer (C(4)) motif might be favored, or the single N-H donor may preferentially interact with other acceptors in the system.

Electronic Effects:

Substituents can alter the electronic distribution within the molecule, which in turn affects the strength of intermolecular interactions.

Hydrogen Bond Acidity/Basicity: Electron-withdrawing groups (like the cyano group) can increase the acidity of the sulfonamide N-H protons, making them stronger hydrogen bond donors. Conversely, electron-donating groups would decrease their acidity.

Aromatic Interactions: If aromatic substituents are introduced, π-π stacking or C-H···π interactions can become significant structure-directing forces.

The synthesis of a series of N-substituted 4-cyano-1,3-oxazol-5-sulfonamides provides a clear platform for investigating these effects. nih.gov By systematically varying the substituent on the sulfonamide nitrogen (e.g., from a simple alkyl chain to an aromatic ring), one could directly study the impact on the resulting crystal structures and the hierarchy of the supramolecular synthons that are formed.

Table 2: Crystallographic Data for a Related Sulfonamide Compound

The following table presents crystallographic data for N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, a related compound containing cyano and sulfonamide groups, illustrating the type of data obtained from crystal structure analysis. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₀BrN₅O₃S₂·C₃H₇NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1107 (4)
b (Å)9.9911 (4)
c (Å)11.6498 (6)
α (°)96.482 (4)
β (°)107.802 (4)
γ (°)99.322 (4)
Volume (ų)981.33 (8)
Key Intermolecular InteractionsN-H···O, C-H···O

Advanced Material Science and Catalytic Applications of Oxazole Sulfonamide Derivatives

Utilization in Polymer and Dye Synthesis and Development

While direct applications of "4-Cyano-2-methyloxazole-5-sulfonamide" in polymer and dye synthesis are not extensively documented, the broader class of oxazole (B20620) and sulfonamide compounds is utilized in these areas. The structural motifs present in "this compound" suggest its potential as a valuable monomer or additive in the creation of specialized polymers and as a scaffold for new dye molecules.

Oxazole-containing polymers are known for their thermal stability and are being explored for various applications. The incorporation of an oxazole ring into a polymer backbone can enhance its properties. Similarly, sulfonamide groups are used in the synthesis of certain polymers and can impart specific functionalities.

In the realm of dyes, sulfonamide azo dyes are a known class of compounds. researchgate.net These dyes often exhibit good fastness properties. researchgate.net The synthesis of such dyes typically involves the diazotization of an aromatic amine followed by coupling with a suitable partner. nih.gov Given its aromatic nature and the presence of the sulfonamide group, "this compound" could potentially be modified to act as a coupling component or a precursor to a diazotizable amine, leading to the formation of novel azo dyes with unique colors and properties. The general synthesis route for azo dyes often involves the reaction of a primary aromatic amine with a diazotizing agent, followed by coupling with a nucleophilic compound like phenol (B47542) or an aromatic amine. nih.gov

The presence of the cyano group, an auxochrome, can influence the color of a dye molecule. Therefore, incorporating "this compound" into a dye structure could lead to desirable shifts in the absorption spectrum.

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

"this compound" serves as a versatile building block in organic synthesis, providing a scaffold for the construction of more complex molecules. The oxazole ring itself is a valuable heterocyclic motif found in numerous biologically active compounds and functional materials. tandfonline.comijpsonline.comnih.govresearchgate.net The reactivity of the oxazole ring, along with the functional groups attached to it, allows for a variety of chemical transformations.

The presence of multiple reaction sites on "this compound" makes it a useful intermediate. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The sulfonamide group can also undergo various reactions. The oxazole ring can participate in cycloaddition reactions, acting as a diene, which can be a powerful tool for the synthesis of pyridines and other heterocyclic systems. pharmaguideline.com

The synthesis of complex molecules often relies on the use of well-defined building blocks that can be coupled together in a controlled manner. "this compound" fits this description, and its derivatives have been explored for their potential in medicinal chemistry. For example, 1,3-oxazole sulfonamides have been synthesized and evaluated as tubulin polymerization inhibitors. acs.org The synthetic route to these compounds often involves the construction of the oxazole ring followed by the introduction of the sulfonamide group. acs.org

The following table summarizes the potential of "this compound" as a building block:

Functional GroupPotential TransformationsResulting Functionality
Cyano GroupHydrolysis, ReductionCarboxylic Acid, Amine
Sulfonamide GroupN-Alkylation, SubstitutionModified Sulfonamides
Oxazole RingCycloaddition, SubstitutionPyridines, Functionalized Oxazoles

Chelation Properties and Metal Complex Formation

The sulfonamide group is known to act as a ligand, coordinating with various metal ions. researchgate.net This coordination can occur through the nitrogen and/or oxygen atoms of the sulfonamide moiety. nih.gov The formation of metal complexes with sulfonamide-containing ligands can lead to compounds with enhanced biological activity or catalytic properties. bohrium.com The chelation of metal ions by sulfonamides has been a subject of interest in the development of metalloproteinase inhibitors. nih.gov

The oxazole ring, containing both nitrogen and oxygen atoms, also has the potential to coordinate with metal ions. rsc.orgmdpi.com The nitrogen atom, being a Lewis base, can donate its lone pair of electrons to a metal center. The combination of the sulfonamide and oxazole functionalities in "this compound" suggests that it could act as a multidentate ligand, forming stable complexes with a variety of metal ions.

The geometry of the resulting metal complexes would depend on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The formation of such complexes could be investigated using techniques such as X-ray crystallography and various spectroscopic methods. The potential of "this compound" to form metal complexes opens up possibilities for its use in catalysis, sensing, and the development of new therapeutic agents.

The table below outlines the potential coordination sites of "this compound":

Potential Coordination SiteAtom(s) Involved
Sulfonamide GroupNitrogen, Oxygen
Oxazole RingNitrogen
Cyano GroupNitrogen

Potential in Electronic and Luminescent Material Systems

Oxazole-based compounds have garnered significant interest for their potential applications in electronic and luminescent materials. numberanalytics.com The oxazole ring is an electron-deficient system that can facilitate electron transport, making it a suitable component for organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.net The incorporation of oxazole moieties into polymers and small molecules can lead to materials with desirable photophysical properties, such as high fluorescence quantum yields and tunable emission colors.

While there is no specific data on the electronic or luminescent properties of "this compound," its structure suggests that it could possess interesting photophysical characteristics. The combination of the electron-withdrawing cyano and sulfonamide groups with the oxazole ring could lead to a molecule with a large Stokes shift and potential for luminescence.

The development of new materials for OLEDs, organic photovoltaics (OPVs), and sensors is an active area of research. researchgate.net Oxadiazole derivatives, which are structurally related to oxazoles, have been extensively studied for these applications. researchgate.net The thermal and chemical stability of the oxazole ring is another advantageous feature for its use in electronic devices. tandfonline.com Further investigation into the synthesis and characterization of derivatives of "this compound" could reveal their potential as building blocks for novel electronic and luminescent materials.

Q & A

Q. Tables for Reference

Key Reagents for Synthesis Purity Application Source
Lawesson’s Reagent>99.0%Oxazole ring cyclization
5-Methylisoxazole-4-carboxylic acid>95.0%Precursor for sulfonamide
Sodium carbonate>99.0%Salt formation/purification

Q. Notes

  • For structural analogs, refer to furosemide derivatives (e.g., 5-(Aminosulfonyl)-4-chloro-2-[(2-furylmethyl)amino]benzoic acid) as a reference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.